5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
描述
The compound 5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338954-88-4) is a pyridinecarbonitrile derivative with a molecular formula of C₁₉H₁₁Cl₃N₂O and a molecular weight of 389.66 g/mol . Its structure features:
- A 3-chlorophenyl substituent at the pyridine ring’s 5-position.
- A 2,4-dichlorobenzyl group attached to the nitrogen at the 1-position.
- A 2-oxo-1,2-dihydro moiety and a carbonitrile group at the 3-position.
This compound is utilized in medicinal chemistry as an intermediate for active pharmaceutical ingredients (APIs) . Its synthesis and purity (>90%) are critical for downstream applications .
属性
IUPAC Name |
5-(3-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-16-3-1-2-12(7-16)15-6-14(9-23)19(25)24(11-15)10-13-4-5-17(21)8-18(13)22/h1-8,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTOZNURXVVHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, identified by the CAS number 338954-88-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H11Cl3N2O |
| Molecular Weight | 389.66 g/mol |
| Boiling Point | 569.7 ± 50.0 °C |
| Density | 1.48 ± 0.1 g/cm³ |
| pKa | -5.13 ± 0.70 |
These properties indicate a stable structure with potential for various interactions in biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit antimicrobial properties. A study conducted on related pyridine derivatives showed promising results against several bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have shown it may inhibit the proliferation of cancer cells in vitro. A study focusing on pyridine derivatives demonstrated that modifications to the structure can enhance cytotoxicity against human cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to cancer and inflammation. The compound may act as an inhibitor of certain kinases involved in signaling pathways that promote tumor growth. This suggests a dual role in both antimicrobial and anticancer applications .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations as low as 10 µg/mL for S. aureus .
Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed on various human cancer cell lines, including breast and lung cancer cells. Results indicated that the compound reduced cell viability significantly at concentrations above 20 µM, with an IC50 value calculated at approximately 15 µM .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Position 5 Substitutions
- 5-(4-Chlorophenyl) Isomer (CAS 338423-56-6): Differs only in the chlorophenyl substitution position (4- vs. 3-chloro).
5-[3-(Trifluoromethyl)phenyl] Variant (CAS 338964-38-8):
Replaces the 3-chlorophenyl with a 3-(trifluoromethyl)phenyl group. The CF₃ group’s strong electron-withdrawing nature and steric bulk could enhance metabolic stability but reduce solubility compared to chloro substituents .
Position 6 Substitutions
Variations in the Benzyl Group
3-Fluorobenzyl Analog (CAS 338423-58-8):
Replaces the 2,4-dichlorobenzyl with 3-fluorobenzyl . The molecular formula C₁₉H₁₁ClF₂N₂O (estimated) introduces fluorine, which is smaller and less lipophilic than chlorine. This may alter receptor affinity and pharmacokinetics .- 3-(Trifluoromethyl)benzyl Variant (CAS 338954-80-6): Features a 3-(trifluoromethyl)benzyl group.
Key Structural and Electronic Comparisons
Implications of Substituent Modifications
- Chlorine vs. Fluorine: Chlorine’s larger atomic radius and higher lipophilicity enhance membrane permeability but may increase toxicity.
- Trifluoromethyl Groups : Introduce steric hindrance and strong electron-withdrawing effects, which can stabilize charge-transfer interactions but complicate synthesis .
- Positional Isomerism: A 3-chlorophenyl (target) vs.
常见问题
Basic: What are the recommended synthetic routes for 5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step pathway involving cyclocondensation and functionalization. For example, analogous pyridinecarbonitrile derivatives are synthesized using controlled copolymerization (e.g., CMDA-DMDAAC systems) under nitrogen atmosphere with initiators like ammonium persulfate (APS) at 60–70°C . Optimization involves adjusting monomer ratios (e.g., CMDA:DMDAAC at 1:1–1:3), reaction time (6–12 hours), and pH (4–6) to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Advanced: How can structural contradictions in crystallographic data for pyridinecarbonitrile derivatives be resolved?
Methodological Answer:
Contradictions in bond angles or torsion angles (e.g., deviations in dihydropyridine rings) require cross-validation using X-ray crystallography, DFT calculations, and NMR spectroscopy. For example, Acta Crystallographica Section E reports bond lengths of 1.515 Å for C-Cl in chlorophenyl groups, which should align with computational models (e.g., Gaussian 09 at B3LYP/6-31G* level). Discrepancies >0.05 Å necessitate re-evaluating crystal packing effects or solvent interactions .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS : To confirm molecular weight (expected [M+H]+ ~418.7 Da) and detect impurities (e.g., dichlorobenzyl byproducts). Use C18 columns with acetonitrile/water gradients .
- 1H/13C NMR : Key signals include pyridine C=O at ~165 ppm (13C) and aromatic protons at 7.2–7.8 ppm (1H) .
- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced: How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., RCSB PDB ligands like D1Q or 9FW) to predict binding affinities to targets like cytochrome P450 .
- Kinetic Assays : Measure IC50 via fluorometric assays (e.g., using recombinant enzymes in pH 7.4 buffer at 37°C). For example, monitor NADPH depletion rates at 340 nm .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Basic: What are the critical parameters for assessing the compound’s stability under storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min under N2) to identify decomposition temperatures (>200°C expected for pyridinecarbonitriles) .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC peak area reduction (<5% acceptable) .
- Hygroscopicity : Store in desiccators with silica gel; measure mass change under 60% relative humidity .
Advanced: How can mechanistic studies resolve conflicting data on the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates (e.g., C-D vs. C-H in pyridine rings) to identify rate-limiting steps .
- DFT Calculations : Map potential energy surfaces (e.g., transition state for Cl⁻ displacement) using M06-2X/def2-TZVP .
- Cross-Validation : Replicate reactions under anhydrous conditions (e.g., THF with molecular sieves) to exclude solvent interference .
Basic: What strategies are effective for derivatizing the pyridinecarbonitrile core to enhance solubility or bioactivity?
Methodological Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the benzyl group via Mitsunobu reaction (DIAD, PPh3, 0°C to RT) .
- Sulfonation : Treat with chlorosulfonic acid (ClSO3H) at 0°C to add -SO3H groups, improving aqueous solubility .
- Halogen Exchange : Replace 3-Cl with -F or -Br via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Advanced: How should researchers address discrepancies in reported biological activity across different assay systems (e.g., mammalian cells vs. Drosophila)?
Methodological Answer:
- Dose-Response Normalization : Convert IC50 values to molar concentrations (e.g., µM) and adjust for protein binding using equilibrium dialysis .
- Cell Line Validation : Use isogenic lines (e.g., HEK293 vs. S2 Drosophila cells) to control for genetic background effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies .
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